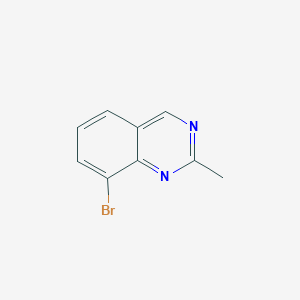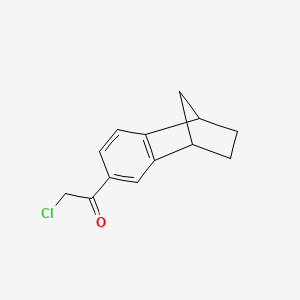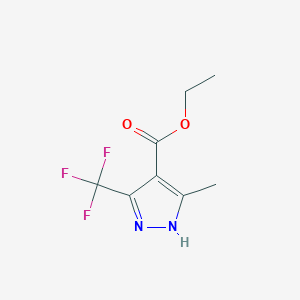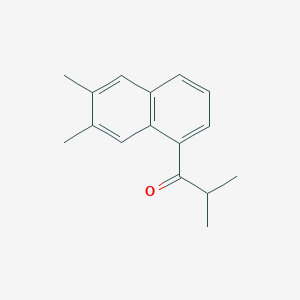
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with two methyl groups and a ketone functional group
Méthodes De Préparation
The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the existing substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its derivatives may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one depends on its specific application and the biological target it interacts withFor example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(6,7-Dimethylnaphthalen-1-yl)-2-methylpropan-1-one can be compared with other naphthalene derivatives, such as:
1-(Naphthylalkyl)-1H-imidazole derivatives: These compounds exhibit anticonvulsant activity and are structurally similar due to the presence of a naphthalene ring.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These derivatives have potential analgesic and sedative activity and share some structural features with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87783-14-0 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-(6,7-dimethylnaphthalen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H18O/c1-10(2)16(17)14-7-5-6-13-8-11(3)12(4)9-15(13)14/h5-10H,1-4H3 |
Clé InChI |
UEBZXTOZZGAZNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




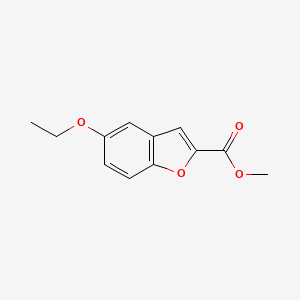

![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
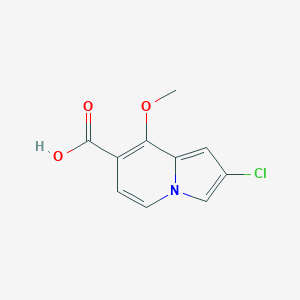
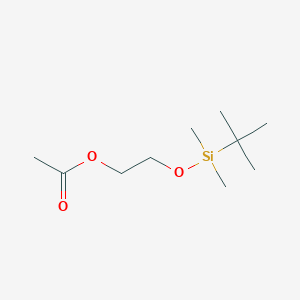

![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
